molecular formula C34H54N4O6 B1140415 N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt CAS No. 108321-20-6

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

Cat. No. B1140415
CAS RN: 108321-20-6
M. Wt: 614.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is a peptide that has been widely used in scientific research for its various biochemical and physiological effects. This peptide is synthesized through a complex chemical process and has been used in several scientific studies to understand its mechanism of action and potential applications.

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

“N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt”, also known as Cbz-Ala-Pro-Leu (Cbz-APL), is an N-terminal carboxybenzyl blocked tripeptide. It is commonly used in solid phase peptide synthesis (SPPS) . SPPS is a method used for the synthesis of peptides and small proteins. It is particularly useful in the production of complex peptides, which can be challenging to synthesize in solution due to issues with solubility and the formation of secondary structures.

Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

Cbz-Ala-Pro-Leu can be used in the one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines . This method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This reaction protocol is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Synthesis of Biologically Active Compounds

Amide structures, which can be synthesized using Cbz-Ala-Pro-Leu, are frequently found in many natural products and biologically active compounds . These include numerous drugs such as anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

Preparation of Peptidyl Molecular Imaging Contrast Agents

Cbz-Ala-Pro-Leu can be used in the preparation of peptidyl molecular imaging contrast agents . These agents are used in medical imaging to enhance the visibility of structures or fluids within the body, which can aid in the diagnosis and treatment of diseases.

Development of Novel Efficient Amide Formation Procedures

Due to the importance of amide structures, the development of a novel efficient amide formation procedure is a highly attractive area of research . Cbz-Ala-Pro-Leu can be used in these research efforts to develop new synthetic methods for the preparation of amides .

Synthesis of Peptides and Proteins

Amide functional groups provide the main amino acid linkage in peptides and proteins . Therefore, Cbz-Ala-Pro-Leu can be used in the synthesis of peptides and proteins, which are essential components of all living organisms .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZRECFZFZDXFS-OOAIBONUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718699
Record name N-[(Benzyloxy)carbonyl]-L-alanyl-L-prolyl-L-leucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

CAS RN

108321-20-6
Record name L-Leucine, N-[(phenylmethoxy)carbonyl]-L-alanyl-L-prolyl-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108321-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Benzyloxy)carbonyl]-L-alanyl-L-prolyl-L-leucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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